2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin

Catalog No.
S774514
CAS No.
27606-09-3
M.F
C13H16O2
M. Wt
204.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3...

CAS Number

27606-09-3

Product Name

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin

IUPAC Name

2,4-dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-8-12-7-10-5-3-4-6-11(10)13(12)15-9(2)14-8/h3-6,8-9,12-13H,7H2,1-2H3

InChI Key

SHWFPOIJJLMZKA-UHFFFAOYSA-N

SMILES

CC1C2CC3=CC=CC=C3C2OC(O1)C

Synonyms

4,4a,5,9b-Tetrahydro-2,4-dimethylindeno[1,2-d]-1,3-dioxin; 4,4a,5,9b-Tetrahydro-2,4-dimethylindeno[1,2-d]-m-dioxin; 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin

Canonical SMILES

CC1C2CC3=CC=CC=C3C2OC(O1)C

The exact mass of the compound Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin is a chemical compound with the molecular formula C13H16OC_{13}H_{16}O and a molecular weight of 204.27 g/mol. It is also known by its CAS Registry Number 27606-09-3 and is commonly referred to as Magnolan. The compound appears as a clear, colorless to pale yellow liquid with a floral green odor, making it notable in fragrance formulations .

The chemical properties of 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin allow it to participate in various organic reactions. It can undergo:

  • Electrophilic Aromatic Substitution: Due to the presence of the aromatic indeno structure.
  • Nucleophilic Substitution: The dioxin moiety can react with nucleophiles under certain conditions.
  • Oxidation Reactions: The dioxin ring can be oxidized to form more complex derivatives.

These reactions are essential for its applications in organic synthesis and fragrance chemistry.

The synthesis of 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin can be achieved through several methods:

  • Cyclization Reactions: Involving precursors that contain both the indene and dioxin functionalities.
  • Diels-Alder Reactions: Utilizing suitable dienes and dienophiles to construct the bicyclic structure.
  • Functional Group Transformations: Modifying existing compounds to introduce the necessary methyl groups and dioxin structure.

These methods highlight the versatility of synthetic approaches available for producing this compound.

2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin finds applications primarily in:

  • Fragrance Industry: Used as a scent component due to its pleasant floral odor.
  • Cosmetic Products: Incorporated into formulations for its aromatic properties.
  • Research: Studied for its potential biological effects and chemical reactivity.

Its unique structure contributes to its desirability in these applications.

Interaction studies involving 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin have primarily focused on its safety profile and potential interactions with biological systems. Findings suggest minimal adverse effects at typical exposure levels. The compound has been assessed for genotoxicity and reproductive toxicity with no significant concerns reported .

Several compounds share structural similarities with 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin. Here are a few notable examples:

Compound NameCAS NumberKey Features
4,4a,5,9b-Tetrahydroindeno[1,2-d]-1,3-dioxine18096-62-3Parent compound; used for toxicity studies
IndoflorN/AFragrance component; similar aromatic properties
IndolaromeN/AAnother fragrance ingredient with related structure

Uniqueness

What sets 2,4-Dimethyl-4,4a,5,9b-tetrahydroindeno[1,2-d]-1,3-dioxin apart is its specific arrangement of methyl groups and dioxin functionality that contribute to its unique odor profile and lower toxicity compared to other similar compounds. This makes it particularly valuable in fragrance applications where safety is a priority.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 1602 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

27606-09-3

General Manufacturing Information

Indeno[1,2-d]-1,3-dioxin, 4,4a,5,9b-tetrahydro-2,4-dimethyl-: ACTIVE

Dates

Last modified: 07-17-2023

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